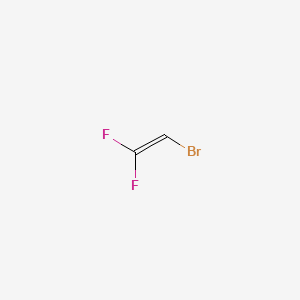

1-Bromo-2,2-difluoroethylene

Description

Historical Trajectory and Initial Academic Interest in Fluoroalkenes

The study of organofluorine chemistry began in the early 19th century, with the synthesis of the first fluorinated compounds. numberanalytics.com However, it was not until the early to mid-20th century that the field gained significant momentum, driven by the discovery of commercially important materials like Freon and Teflon. numberanalytics.comnumberanalytics.com This era marked a turning point, sparking widespread academic and industrial interest in the synthesis and properties of a broader range of organofluorine compounds, including fluoroalkenes. numberanalytics.com

The initial focus was on understanding the fundamental reactivity of these compounds and developing methods for their synthesis. numberanalytics.com The introduction of fluorine atoms into an alkene was found to dramatically alter its electronic properties and reactivity, a discovery that opened up new avenues for chemical synthesis. numberanalytics.com The development of new fluorinating agents and catalytic methods was a crucial step in advancing the field. numberanalytics.com

Strategic Significance of 1-Bromo-2,2-difluoroethylene as a Fluorinated Building Block

This compound (CF₂=CHBr) is a key intermediate in the synthesis of a wide array of fluorinated compounds. google.cominnospk.comlookchem.com Its strategic importance lies in its bifunctional nature, possessing both a reactive carbon-bromine bond and a difluorovinyl group. This unique combination allows for a variety of chemical transformations, making it an essential tool for introducing the gem-difluoroethylene moiety into more complex molecules. innospk.comsmolecule.com

The presence of the bromine atom provides a handle for various coupling reactions, while the difluoroalkene unit can participate in cycloadditions and other transformations. This versatility has made this compound a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. innospk.comlookchem.comsmolecule.com For instance, it serves as a critical raw material for producing fluoropolymers and specialty coatings that are valued for their durability and resistance to harsh conditions. innospk.com

Recent research has highlighted its utility in rhodium-catalyzed arylations, where the reaction conditions can be tuned to achieve either defluorinated or debrominated products, leading to the synthesis of valuable monofluoroalkenes and gem-difluoroalkenes. researchgate.netnih.govresearchgate.net

Overview of Advanced Research Domains in this compound Chemistry

The unique reactivity of this compound has propelled its use into several advanced research domains:

Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine atoms can significantly enhance the biological activity and metabolic stability of drug candidates and pesticides. nih.govbeilstein-journals.org this compound serves as a key building block for introducing the difluoromethylene group into these molecules. innospk.comlookchem.com

Fluoropolymer Chemistry: This compound is utilized as a monomer or comonomer in the production of fluoropolymers and fluoroelastomers. google.comlookchem.com These materials exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications. fudan.edu.cn

Materials Science: The unique properties of fluorinated compounds are leveraged in the development of advanced materials. This compound is a precursor to liquid crystals and other functional materials. beilstein-journals.org

Organic Synthesis Methodology: The compound is a versatile reagent in developing new synthetic methods. For example, it is used in the synthesis of 1,1-difluoroallenes and in solvent-controlled rhodium-catalyzed arylations to produce monofluoroalkenes and gem-difluoroalkenes. nih.govthieme-connect.com

Current Challenges and Emerging Opportunities in this compound Studies

Despite its utility, challenges remain in the handling and application of this compound. Its volatility and the need for precise temperature control in some reactions can be problematic. innospk.comthieme-connect.com Furthermore, the development of more environmentally friendly and cost-effective synthesis methods is an ongoing area of research. numberanalytics.comgoogle.com

Emerging opportunities lie in the development of new catalytic systems that can further expand the synthetic utility of this compound. The ability to selectively functionalize either the bromo or the difluoroethylene group under mild conditions is a key research goal. researchgate.netnih.gov As our understanding of its reactivity deepens, we can expect to see its application in even more sophisticated chemical syntheses, leading to the creation of novel molecules with unique and valuable properties.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂HBrF₂ chemicalbook.comnist.gov |

| Molecular Weight | 142.93 g/mol chemicalbook.comnist.gov |

| CAS Number | 359-08-0 chemicalbook.comnist.gov |

| Boiling Point | 6 °C chemicalbook.com |

| Melting Point | -115 °C innospk.comchemicalbook.com |

| Density | 1.817 g/cm³ chemicalbook.com |

| Appearance | Gas chemicalbook.com |

| Refractive Index | 1.344 innospk.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGNGBWAMYFUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059886 | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; Boiling point = 6 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-1,1-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

359-08-0 | |

| Record name | 2-Bromo-1,1-difluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIFLUORO-2-BROMOETHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ85QDC2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Bromo 2,2 Difluoroethylene and Its Precursors

Dehydrohalogenation Routes to 1-Bromo-2,2-difluoroethylene

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from a substrate, stands as a primary strategy for synthesizing this compound. This approach typically involves the use of a base to facilitate the elimination reaction from a saturated precursor.

A prominent pathway to this compound involves the selective dehydrobromination of 1,2-dibromo-1,1-difluoroethane (B1630539) (CF₂Br-CH₂Br). This reaction is typically mediated by an aqueous alkaline solution. google.com The process begins with the catalytic addition of bromine to 1,1-difluoroethylene (vinylidene fluoride) to produce the 1,2-dibromo-1,1-difluoroethane precursor with high selectivity (greater than 98%). google.com Subsequently, this intermediate undergoes dehydrobromination.

The reaction conditions for the dehydrobromination step are crucial for achieving high yields. The temperature is maintained between 30 and 150°C, with a more optimal range of 60 to 100°C. google.com The amount of aqueous alkali solution used is typically between 100 and 350 mol% relative to the dibromo-difluoroethane intermediate. google.com By employing a specialized reaction refinery system, this method can achieve a synthesis yield of over 97% for this compound, making it a viable and low-cost route for industrial production. google.com Another approach involves the use of potassium hydroxide (B78521) (KOH) in the reaction of phenols with 2-bromo-1,1-difluoroethylene, which also proceeds via a dehydrohalogenation mechanism. nih.gov

Table 1: Reaction Parameters for Base-Mediated Dehydrobromination

| Parameter | Value | Reference |

|---|---|---|

| Precursor | 1,2-dibromo-1,1-difluoroethane | google.com |

| Base | Aqueous alkali solution | google.com |

| Base Concentration (mol%) | 100-350 | google.com |

| Temperature (°C) | 30-150 | google.com |

| Optimal Temperature (°C) | 60-100 | google.com |

| Yield (%) | >97 | google.com |

The formation of this compound through dehydrohalogenation primarily follows an elimination reaction mechanism, most commonly the E2 (bimolecular elimination) pathway. youtube.comtandfonline.com In this concerted reaction, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group (bromine), while simultaneously, the carbon-bromine bond breaks, and a double bond forms. youtube.com

The reactivity in dehydrohalogenation reactions is significantly influenced by the structure of the polyhalogenated alkane. tandfonline.commit.edu For base-promoted reactions, the rate increases sharply with the presence of electron-withdrawing groups. tandfonline.com The choice of base is also critical; strong bases like hydroxide (OH⁻) favor elimination reactions over substitution. mit.edu The reaction of 1,2-dibromo-1,1-difluoroethane with a base like sodium amide has also been reported, though with lower yields. beilstein-journals.org The nature of the solvent and the reaction temperature are additional factors that can influence the reaction pathway and the final product distribution.

Catalytic Approaches in this compound Synthesis

Catalysis offers alternative and often more efficient routes to this compound, enabling reactions under milder conditions and with greater control over selectivity.

Transition metal catalysts, particularly those based on rhodium and nickel, have been effectively employed in reactions involving this compound. researchgate.netacs.org For instance, rhodium-catalyzed arylation of this compound with arylboronic acids allows for the synthesis of various fluorinated alkenes. nih.govresearchgate.net The selectivity of this reaction, leading to either defluorinated or debrominated products, can be controlled by the choice of solvent. nih.govresearchgate.netdicp.ac.cn Dichloromethane (B109758) as a solvent favors selective defluorination, while acetonitrile (B52724) promotes debromination due to its strong coordination with the rhodium catalyst. researchgate.netdicp.ac.cn

Nickel-catalyzed cross-electrophile coupling reactions have also been developed to incorporate the gem-difluorovinyl group into organic molecules. acs.org These methods offer good functional group tolerance and high yields under mild conditions. acs.org

Table 2: Solvent-Controlled Rhodium-Catalyzed Arylation of this compound

| Catalyst System | Solvent | Reaction Type | Reference |

|---|---|---|---|

| [Rh(COD)Cl]₂ / K₂CO₃ | Dichloromethane (CH₂Cl₂) | Selective Defluorinated Arylation | researchgate.netdicp.ac.cn |

| [Rh(COD)Cl]₂ / K₂CO₃ | Acetonitrile (CH₃CN) | Selective Debrominated Arylation | researchgate.netdicp.ac.cn |

Photo- and electrocatalytic methods represent emerging strategies for the synthesis and functionalization of fluorinated compounds. While specific examples for the direct synthesis of this compound using these techniques are not extensively detailed in the provided context, related photochemical reactions highlight their potential. For instance, the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, is used for the derivatization of unsaturated fatty acids, demonstrating the utility of light-mediated reactions. mdpi.comnih.gov Similarly, online photochemical derivatization using singlet oxygen has been employed to identify double bond locations in lipids. nih.gov These principles could potentially be adapted for the synthesis of halogenated alkenes.

Functionalization and Derivatization Strategies of Unsaturated Fluoro-Compounds Leading to this compound

The synthesis of this compound can also be approached through the functionalization of other unsaturated fluoro-compounds. One such strategy involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like KOH. beilstein-journals.orgnih.govnih.gov This reaction proceeds through a highly reactive 1-bromo-1-chloro-2,2-difluoroethene intermediate, which is formed via dehydrofluorination of halothane. beilstein-journals.orgnih.gov

Another relevant transformation is the derivatization of the double bond in unsaturated compounds. mdpi.com While often used for analytical purposes to determine the position of double bonds, these chemical derivatization techniques, such as those involving disulfides or photochemical reactions, underscore the reactivity of the C=C bond in fluorinated alkenes and the potential for its modification to introduce a bromine atom. mdpi.comnih.gov For example, the addition of bromine to 1,1-difluoroethylene is a key step in producing the precursor for the dehydrobromination route. google.com

Halogenation of Fluorinated Alkenes and Subsequent Transformations

The synthesis of this compound often involves the halogenation of a fluorinated alkene precursor followed by transformation reactions. A common and industrially viable route starts with the catalytic addition of bromine to 1,1-difluoroethylene (vinylidene fluoride (B91410), VDF). google.com This initial step yields 1,2-dibromo-1,1-difluoroethane with high selectivity. google.com Subsequent dehydrobromination of this intermediate using an aqueous alkaline solution under controlled temperature conditions (30-150 °C) in a reactive distillation system produces this compound. google.com This method has been demonstrated to achieve yields of up to 98%.

Another approach involves the use of 1,1-dibromo-2,2-difluoroethylene as a starting material. From this compound, 1-bromo-2,2-difluorovinyllithium can be generated, which then reacts with carbonyl compounds. acs.orgacs.org Subsequent acetylation and selective elimination steps can lead to the formation of various functionalized difluoroallenes. acs.orgacs.org

The reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide (KOH) can also produce halogenated alkenes. This reaction proceeds through a highly reactive difluoroethylene intermediate. beilstein-journals.orgnih.gov

The table below summarizes key halogenation and subsequent transformation reactions leading to this compound and related compounds.

Table 1: Synthesis of this compound via Halogenation and Transformation

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Stereoselective Syntheses of this compound Isomers

The stereoselective synthesis of isomers of bromo-fluoro-substituted ethylenes is crucial for their application in organic synthesis, particularly in cross-coupling reactions to create complex molecules with defined stereochemistry. While this compound does not have E/Z isomers, the principles of stereoselective synthesis are highly relevant to its close structural relatives, such as 1-bromo-1-fluoroalkenes and 1,2-dihaloalkenes.

For instance, the synthesis of (E)- and (Z)-α-fluoro-α,β-unsaturated esters can be achieved with high stereoselectivity from 1-bromo-1-fluoroalkene precursors. acs.org The (E)-isomers of these precursors react faster in palladium-catalyzed carbonylation reactions, allowing for the selective synthesis of (Z)-esters. acs.org The (Z)-precursors can then be reacted under different conditions to yield the (E)-esters stereospecifically. acs.org

The choice of base has been shown to influence the stereoselectivity of dehydrobromination reactions. For example, using a lithium amide base can favor the formation of (E)-isomers through a transition state involving Li-F chelation, while a bulky non-coordinating base like tetrabutylammonium (B224687) hydroxide can lead to the (Z)-isomer via a transition state that minimizes dipole-dipole repulsion. oup.com

Furthermore, direct and stereoselective synthesis of Z-alkenyl halides, including fluorides, can be accomplished through catalytic cross-metathesis reactions using easily handled 1,2-dihaloethene reagents. nih.gov This method offers high conversion rates and complete Z-selectivity for a variety of substrates. nih.gov

The table below highlights different methodologies for the stereoselective synthesis of related bromo-fluoro alkenes.

Table 2: Stereoselective Synthesis of Bromo-Fluoro Alkenes

| Target Isomer | Starting Material | Key Reagents/Catalyst | Selectivity | Reference |

|---|---|---|---|---|

| (Z)-α-Fluoro-α,β-unsaturated esters | (E/Z)-1-Bromo-1-fluoroalkenes | Pd(0) catalyst | ≥ 98:2 Z/E | acs.org |

| (E)-α-Fluoro-α,β-unsaturated esters | (Z)-1-Bromo-1-fluoroalkenes | Pd(0) catalyst | Stereospecific | acs.org |

| (E)-1-Bromo-1,2-difluoro olefins | 2-Bromo-1,1-difluoro-2-hydroxy compounds | Et₂NSF₃, then lithium 2,2,6,6-tetramethylpiperidide | High E-selectivity | oup.com |

| Z-Alkenyl fluorides | Alkenes | In situ generated Mo alkylidene catalyst, Z-bromo-fluoroethene | >98:2 Z:E | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

Atom Economy and Waste Minimization in Production Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edudocbrown.info High atom economy indicates less waste generation.

Solvent Selection and Alternative Reaction Media for Sustainable Synthesis

The choice of solvent is a critical factor in green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. rsc.org Ideal green solvents are non-toxic, non-volatile, and recyclable. Research into the synthesis of fluorinated compounds has explored various solvent systems to improve reaction efficiency and sustainability. rsc.orgresearchgate.net

In the rhodium-catalyzed arylation of this compound, the solvent plays a crucial role in determining the reaction outcome. researchgate.netnih.gov By switching between dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN), the reaction can be tuned to produce either monofluoroalkenes or gem-difluoroalkenes. researchgate.netnih.gov This solvent-controlled selectivity provides a powerful tool for divergent synthesis from a common starting material. nih.gov The use of fluorous solvents has also been noted to potentially improve the yield of the final product in the synthesis of 1,2-dibromo-1,1-difluoroethane. google.com

The development of solvent selection tools based on principal component analysis (PCA) allows for a more systematic and rational choice of solvents, moving beyond intuition. rsc.orgacsgcipr.org These tools can help identify safer and more sustainable alternatives to hazardous solvents. rsc.org

Scale-Up Considerations and Process Intensification in Academic Synthesis Development

Translating a synthetic route from a laboratory setting to an industrial scale presents numerous challenges. Process intensification (PI) is an approach in chemical engineering that aims to develop smaller, cleaner, and more energy-efficient technologies. frontiersin.orgmdpi.commanetco.be Key principles of PI include maximizing reaction effectiveness at the molecular level, ensuring uniform processing conditions, and optimizing driving forces for heat and mass transfer. manetco.be

For the synthesis of this compound, a method involving the dehydrobromination of 1,2-dibromo-1,1-difluoroethane in a reactive distillation system is highlighted as being easily and inexpensively adaptable for continuous or semi-continuous industrial production. google.com This integration of reaction and separation into a single unit operation is a classic example of process intensification.

Continuous flow chemistry, often utilizing microreactors, is a key enabling technology for process intensification. frontiersin.orgmanetco.be It offers advantages such as precise control over reaction parameters, enhanced safety due to smaller reaction volumes, and easier scale-up. frontiersin.org While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles are broadly applicable to the synthesis of fluoroalkenes. documentsdelivered.com The development of robust and scalable synthetic methods in academia is crucial for their eventual adoption by industry. This includes considering factors like the cost and availability of starting materials, reaction times, and the feasibility of implementing continuous processing.

Reaction Chemistry and Mechanistic Investigations of 1 Bromo 2,2 Difluoroethylene

Nucleophilic Reactivity and Addition Pathways

The presence of two fluorine atoms on one carbon of the double bond makes the other carbon atom electron-deficient and thus a prime target for nucleophiles. This section explores the various nucleophilic reactions that 1-bromo-2,2-difluoroethylene undergoes.

This compound readily reacts with organometallic reagents, particularly organolithium compounds, to form vinyllithium (B1195746) intermediates. A common method involves the reaction of 1,1-dibromo-2,2-difluoroethylene with n-butyllithium, which proceeds through a lithium-bromide exchange to generate 1-bromo-2,2-difluorovinyllithium. rsc.orgacs.orgresearchgate.net This vinyllithium species is a versatile intermediate in organic synthesis.

For instance, it can react with carbonyl compounds such as aldehydes and ketones. acs.orgresearchgate.net The subsequent treatment of the resulting adduct with an acetylating agent yields 2-bromo-3,3-difluoroallylic acetates. acs.orgresearchgate.net These acetates can then undergo elimination upon treatment with butyllithium (B86547) to produce 1,1-difluoroallenes in high yields. acs.orgresearchgate.net This two-step process, involving the formation of a vinyllithium intermediate followed by reaction and elimination, provides an efficient route to substituted 1,1-difluoroallenes. acs.org

The reaction of 1-bromo-2,2-difluorovinyllithium with various electrophiles allows for the introduction of the difluorovinyl group into a wide range of organic molecules, highlighting its significance as a synthetic building block.

Table 1: Reactions of this compound with Organometallic Reagents

| Reactant | Reagent | Intermediate | Product | Ref |

| 1,1-Dibromo-2,2-difluoroethylene | n-Butyllithium | 1-Bromo-2,2-difluorovinyllithium | - | rsc.orgacs.orgresearchgate.net |

| 1-Bromo-2,2-difluorovinyllithium | Aldehydes/Ketones, then Acetylation | - | 2-Bromo-3,3-difluoroallylic acetates | acs.orgresearchgate.net |

| 2-Bromo-3,3-difluoroallylic acetates | n-Butyllithium | - | 1,1-Difluoroallenes | acs.org |

The electron-deficient nature of the carbon-carbon double bond in this compound facilitates the addition of various heteroatom nucleophiles. These reactions typically involve the attack of the nucleophile on the carbon atom bearing the bromine atom, followed by the displacement of the bromide ion.

Studies have shown that heteroatom-based nucleophiles containing oxygen, nitrogen, and sulfur can add to the difluorovinyl group. rsc.org For example, the reaction with thiols can lead to the formation of difluoroallyl sulfides. rsc.org The regioselectivity of these additions can be influenced by the reaction conditions and the nature of the nucleophile. rsc.org

In rhodium-catalyzed reactions, the choice of solvent can direct the outcome of the arylation of this compound with arylboronic acids. nih.govresearchgate.netresearchgate.net In a solvent like acetonitrile (B52724), debrominated arylation is favored, leading to the formation of gem-difluoroalkenes. nih.govresearchgate.net This highlights the tunability of the reactivity based on the reaction environment.

Regioselectivity is a critical aspect of the nucleophilic reactions of this compound. In many cases, the nucleophile preferentially attacks the carbon atom bonded to the bromine. This is attributed to the combined electron-withdrawing effects of the two fluorine atoms, which polarize the double bond.

In the context of rhodium-catalyzed arylations, the regioselectivity can be switched between defluorinated and debrominated products by changing the solvent. nih.govresearchgate.netresearchgate.net The use of dichloromethane (B109758) as a solvent tends to favor defluorinated arylation, yielding monofluoroalkenes, whereas acetonitrile promotes debrominated arylation to give gem-difluoroalkenes. nih.govresearchgate.net This solvent-controlled switch is attributed to the differing coordination abilities of the solvent with the rhodium catalyst, which in turn influences the olefin insertion step. nih.govresearchgate.netresearchgate.net

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com While detailed studies on the stereochemical outcomes of nucleophilic additions to this compound are specific to each reaction type, the principles of stereoelectronic control are fundamental. For instance, in S_N2-type reactions, an inversion of configuration at the reaction center is expected. edscl.in

Table 2: Solvent-Controlled Regioselectivity in Rh-Catalyzed Arylation

| Solvent | Major Product Type | Example Product | Ref |

| Dichloromethane | Monofluoroalkenes (Defluorinated Arylation) | Aryl-substituted monofluoroalkene | nih.govresearchgate.net |

| Acetonitrile | gem-Difluoroalkenes (Debrominated Arylation) | Aryl-substituted gem-difluoroalkene | nih.govresearchgate.net |

Electrophilic Reactivity and Addition Pathways

While the electron-withdrawing fluorine atoms generally decrease the electron density of the double bond, making it less susceptible to electrophilic attack compared to non-fluorinated alkenes, electrophilic reactions can still occur under specific conditions.

The addition of halogens (halogenation) or hydrogen halides (hydrohalogenation) to alkenes are classic electrophilic addition reactions. masterorganicchemistry.compressbooks.pub For this compound, the reaction mechanism would likely proceed through a halonium ion intermediate in the case of halogenation. masterorganicchemistry.com The regioselectivity of hydrohalogenation would be governed by the stability of the resulting carbocation intermediate, with the hydrogen adding to the carbon that can better stabilize the positive charge (Markovnikov's rule). pressbooks.pub However, the strong electron-withdrawing effect of the CF₂ group would significantly influence the stability and formation of such intermediates.

Detailed mechanistic studies on the halogenation and hydrohalogenation of this compound are less common compared to its nucleophilic reactions. The addition of bromine to 1,2-difluoroethylene (B154328) has been studied, and it is known that such reactions can proceed via radical pathways as well. beilstein-journals.org

This compound can participate in cycloaddition reactions. These reactions are crucial for the construction of cyclic and heterocyclic systems. For example, [2+2] cycloaddition reactions can occur with various partners. The electronic nature of this compound, being relatively electron-poor, would favor reactions with electron-rich alkenes or other components in cycloadditions.

Nickel-catalyzed [2+2+2] cycloaddition of 1,1-difluoroethylene with two alkyne molecules has been reported to synthesize fluoroarenes. scispace.com While this specific example uses 1,1-difluoroethylene, it demonstrates the potential of difluoroalkenes to participate in powerful ring-forming reactions. The mechanism involves the formation of nickelacyclic intermediates. scispace.com Similar reactivity could be anticipated for this compound, potentially leading to functionalized aromatic compounds.

The study of cycloaddition reactions involving conjugated nitroalkenes has shown that the reaction course is often dictated by the nucleophilic attack of one component onto the electrophilically activated position of the other. mdpi.com This principle would also apply to the cycloaddition reactions of this compound, where its electrophilic and nucleophilic sites would determine the regiochemical outcome of the cycloadduct.

Radical Reactions and Polymerization Chemistry

The reactivity of this compound (BDFE) in radical reactions is a subject of significant interest, particularly in the context of polymerization and the synthesis of fluorinated polymers.

The olefinic bond in this compound is susceptible to free radical addition. Studies have shown that radicals can add to the double bond, leading to the formation of new carbon-carbon bonds. For instance, the photochemical addition of dibromodifluoromethane (B1204443) to fluoroethylenes, including structures similar to BDFE, proceeds via the addition of CF2Br• radicals to the alkene in a chain reaction mechanism. rsc.org The direction of radical addition to chloro-1,1-difluoroethylene has been investigated, showing that trifluoromethyl radicals add preferentially to the fluorine-bearing carbon. rsc.org This provides insight into the regioselectivity of radical additions to halogenated ethylenes. The addition of radicals is influenced by both steric and electronic effects of the substituents on the double bond. oregonstate.edu

This compound can undergo radical polymerization and, more commonly, copolymerization with other monomers. A study on the radical copolymerization of vinylidene fluoride (B91410) (VDF) with BDFE, initiated by tert-butylperoxypivalate (TBPPI), revealed that VDF is more readily incorporated into the resulting copolymer than BDFE. researchgate.netresearchgate.net The kinetics of this copolymerization were analyzed using the extended Kelen and Tudos method, which yielded the reactivity ratios for the two monomers. researchgate.net

The reactivity ratios indicate the relative reactivity of a radical ending in one monomer unit towards adding the same or the other monomer. For the VDF-BDFE system at 75 °C, the reactivity ratios were determined to be rVDF = 1.20 ± 0.50 and rBDFE = 0.40 ± 0.15. researchgate.netresearchgate.net Since rVDF > 1, it signifies that a VDF-terminated radical chain preferentially adds another VDF monomer over a BDFE monomer. Conversely, with rBDFE < 1, a BDFE-terminated radical chain also favors adding a VDF monomer. These values highlight that VDF is the more reactive monomer in this copolymerization system. researchgate.net

The Alfrey-Price Q and e values for BDFE were calculated to further characterize its reactivity. The Q value, which relates to the resonance stabilization of the monomer, was found to be low (0.009 or 0.019), while the e value, representing the polarity of the double bond, was positive (+1.22 or +1.37). researchgate.netresearchgate.net This indicates that BDFE is an electron-accepting monomer. researchgate.net The resulting poly(VDF-co-BDFE) copolymers ranged from white powders to yellow viscous liquids, with molar masses between 1,800 and 5,500 g/mol . researchgate.netresearchgate.net

Table 1: Reactivity Ratios and Alfrey-Price Parameters for the Radical Copolymerization of VDF and BDFE

| Parameter | Value | Significance |

| rVDF | 1.20 ± 0.50 | VDF-terminated radicals prefer adding VDF |

| rBDFE | 0.40 ± 0.15 | BDFE-terminated radicals prefer adding VDF |

| Q (BDFE) | 0.009 - 0.019 | Low resonance stabilization |

| e (BDFE) | +1.22 - +1.37 | Electron-accepting nature |

Data sourced from ResearchGate. researchgate.net

While conventional radical polymerization offers a route to poly(VDF-co-BDFE), controlled radical polymerization (CRP) techniques provide better control over the polymer architecture, molecular weight, and dispersity. Although specific studies focusing solely on the controlled radical polymerization of this compound are not extensively detailed in the provided search results, the broader context of fluorinated monomers suggests the applicability of methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. hal.science The bromine atom in BDFE could potentially serve as a chain transfer agent in certain CRP methods, such as Iodine Transfer Polymerization (ITP), which has been successfully used for the terpolymerization of other fluorinated olefins. acs.org The synthesis of fluorinated monomers for controlled radical copolymerization is a key area of research for creating advanced materials. thieme-connect.de

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a variety of gem-difluoroalkenes, which are important structural motifs in medicinal and materials chemistry. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction has been employed for the arylation of bromo-difluoroethenes. For instance, unsymmetrically disubstituted 1,1-diaryl-2,2-difluoroethenes can be synthesized in a stepwise manner starting from 1,1-dibromo-2,2-difluoroethene via Suzuki-Miyaura coupling. nii.ac.jp The choice of ligand is critical for selectively achieving monoarylation. nii.ac.jp The resulting 1-aryl-1-bromo-2,2-difluoroethenes can then undergo a second Suzuki-Miyaura coupling with a different arylboronic acid to yield the unsymmetrical product. nii.ac.jpnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of aryl or vinyl halides with alkenes. mdpi.comorganic-chemistry.org While direct examples of Heck reactions with this compound were not found in the search results, the reaction of (E/Z)-1,2-difluoroethylene with aryl iodides has been shown to result in the substitution of a fluorine atom, highlighting the reactivity of C-F bonds in these systems under Heck conditions. nih.gov

Sonogashira Coupling: A palladium-catalyzed Sonogashira-type cross-coupling of this compound with various terminal alkynes provides a direct method to construct gem-difluoroenyne derivatives. uts.edu.au This reaction proceeds smoothly under mild conditions with good functional group tolerance and high yields. uts.edu.auexlibrisgroup.com.cn The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgchemeurope.com

Table 2: Examples of Sonogashira Coupling of this compound with Terminal Alkynes

| Alkyne Substrate | Catalyst System | Product | Yield |

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI / Diisopropylamine | 1,1-Difluoro-4-phenylbut-1-en-3-yne | Good |

| 1-Octyne | Pd(PPh3)2Cl2 / CuI / Diisopropylamine | 1,1-Difluorodec-1-en-3-yne | Good |

Data adapted from University of Technology Sydney and NROChemistry. uts.edu.aunrochemistry.com

Rhodium catalysts have demonstrated unique and tunable reactivity in the arylation of this compound. researchgate.netresearchgate.net A significant finding is the solvent-controlled divergent synthesis of monofluoroalkenes and gem-difluoroalkenes from the same starting materials: this compound and arylboronic acids. nih.govnais.net.cn

The choice of solvent dictates the reaction pathway by influencing the coordination to the rhodium center, which in turn affects the olefin insertion step. researchgate.netnih.gov

In a non-coordinating solvent like dichloromethane (CH2Cl2), the reaction proceeds via a defluorinated arylation , yielding monofluoroalkenes. researchgate.netdicp.ac.cn

In a coordinating solvent such as acetonitrile (CH3CN), a debrominated arylation occurs, leading to the formation of gem-difluoroalkenes. researchgate.netdicp.ac.cn

This solvent-regulated switching provides a versatile strategy for the selective synthesis of two different classes of valuable fluorinated compounds from a single, readily available feedstock. researchgate.netnih.govresearchgate.net

Table 3: Solvent-Controlled Rhodium-Catalyzed Arylation of this compound

| Solvent | Arylating Agent | Catalyst | Product Type |

| Dichloromethane (CH2Cl2) | Arylboronic Acid | Rhodium Complex | Monofluoroalkene (Defluorination) |

| Acetonitrile (CH3CN) | Arylboronic Acid | Rhodium Complex | gem-Difluoroalkene (Debromination) |

Data sourced from ResearchGate and PubMed. researchgate.netnih.gov

C-H Activation and Direct Functionalization Strategies

The direct functionalization of this compound offers a streamlined approach to the synthesis of complex fluorinated molecules. A notable example is the rhodium-catalyzed tunable arylation of this compound, which demonstrates solvent-controlled regioselectivity. researchgate.netresearchgate.net This method allows for either debrominated or defluorinated arylation, providing access to both gem-difluoroalkenes and monofluoroalkenes from the same starting materials. researchgate.netresearchgate.net The choice of solvent, either dichloromethane (CH2Cl2) or acetonitrile (CH3CN), influences the coordination with the rhodium center, leading to different modes of olefin insertion and thus, dictating the reaction outcome. researchgate.netnih.gov

In a typical reaction using dichloromethane, arylboronic acids react with this compound in the presence of a rhodium catalyst, such as [Rh(COD)Cl]2, and a base like potassium carbonate (K2CO3) at elevated temperatures to yield primarily the debrominated arylation product. researchgate.net Conversely, when acetonitrile is used as the solvent, the reaction favors defluorinated arylation. researchgate.net This solvent-dependent switch provides a versatile tool for synthesizing a range of fluorinated compounds. researchgate.netresearchgate.net This strategy can also be applied to the site-selective dechlorinated arylation of trichloroethylene. researchgate.netnih.gov

The development of 2,2-difluorovinyl benzoates as building blocks for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes through nickel-catalyzed cross-coupling reactions further expands the scope of direct functionalization. nih.govresearchgate.net These benzoates, prepared from bromodifluoroacetates or bromodifluoroketones, undergo regioselective C(vinyl)-O(benzoate) bond activation. nih.gov

Below is a table summarizing the solvent-controlled rhodium-catalyzed arylation of this compound.

Table 1: Solvent-Controlled Rhodium-Catalyzed Arylation of this compound

| Solvent | Catalyst | Base | Temperature (°C) | Product Type | Ref |

|---|---|---|---|---|---|

| Dichloromethane | [Rh(COD)Cl]2 | K2CO3 | 100 | Debrominated Arylation | researchgate.net |

| Acetonitrile | [Rh(COD)Cl]2 | K2CO3 | 100 | Defluorinated Arylation | researchgate.net |

Pericyclic Reactions and Cycloadditions Involving the Difluorovinyl System

The difluorovinyl system of this compound and its derivatives participates in various pericyclic reactions, most notably cycloadditions. These reactions are valuable for constructing cyclic and heterocyclic fluorinated compounds.

Diels-Alder Reactions as Dienophile

While specific examples of this compound itself in Diels-Alder reactions are not extensively detailed in the provided results, the reactivity of similar difluoroalkenes provides insight. For instance, 1,2-difluoroethylene participates in Diels-Alder reactions with dienes like hexachlorocyclopentadiene (B6142220). nih.govbeilstein-journals.org The stereochemistry of the dienophile influences the reaction rate and the resulting adduct. nih.govbeilstein-journals.org It is plausible that this compound, with its electron-withdrawing fluorine atoms, can act as a dienophile in [4+2] cycloadditions, leading to the formation of six-membered rings containing a difluorinated carbon center. The Diels-Alder reaction is a powerful tool for forming cyclohexene (B86901) derivatives. synarchive.com The reaction mechanism can sometimes involve biradical intermediates, especially with certain substituted dienes and dienophiles. acs.org

[2+1] Cycloadditions and Carbene/Nitrene Chemistry

The reaction of difluoroalkenes with carbenes or nitrenes offers a route to three-membered ring systems. Difluorocarbene, often generated from precursors like dibromodifluoromethane, readily adds to alkenes to form difluorocyclopropanes. acs.org While direct [2+1] cycloaddition of a carbene to this compound is not explicitly described, the general reactivity of fluorinated alkenes suggests this possibility.

Nitrene chemistry also provides a pathway for the synthesis of nitrogen-containing heterocycles. europa.euscribd.com Catalytic nitrene transfer to alkenes can lead to the formation of aziridines or, in the presence of nucleophiles, to difunctionalized products like 1,2-amino alcohols. europa.eu The reaction of a nitrene with this compound could potentially yield a highly functionalized aziridine, a valuable synthetic intermediate.

Rearrangement Reactions and Isomerizations of this compound Derivatives

Derivatives of this compound can undergo various rearrangement and isomerization reactions, often catalyzed by acids, bases, or metals. For instance, the isomerization of 1-bromo-2,4-difluorobenzene (B57218) to 1-bromo-3,5-difluorobenzene (B42898) can be achieved under different catalytic conditions, including the use of alkali bases with macrocyclic polyethers or acidic zeolites. google.com While this example pertains to an aromatic system, it highlights the potential for migration of the bromo substituent in related fluorinated compounds.

The synthesis of 1,1-difluoroallenes from 2-bromo-3,3-difluoroallylic acetates, which are themselves derived from the reaction of 1-bromo-2,2-difluorovinyllithium with carbonyl compounds, involves a 1,2-elimination reaction that can be considered a type of rearrangement. acs.org This process transforms a substituted allyl acetate (B1210297) into a valuable allenic system. acs.org

Furthermore, iodine-catalyzed cis-trans isomerization is a known process for 1,2-difluoroethylene, demonstrating the potential for geometric isomerization in related difluoroalkenes. nih.govbeilstein-journals.org Photoisomerization is another method that can be employed. nih.govbeilstein-journals.org Such isomerizations can be crucial for controlling the stereochemical outcome of subsequent reactions.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2,2 Difluoroethylene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of 1-bromo-2,2-difluoroethylene and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-faceted approach to structural determination.

¹⁹F NMR spectroscopy is particularly informative for fluorinated organic molecules due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. alfa-chemistry.com The chemical shifts of the fluorine atoms in the difluorovinyl group are sensitive to their electronic environment. Electron-withdrawing groups generally cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values). alfa-chemistry.com

For this compound, the two fluorine atoms are diastereotopic and exhibit distinct chemical shifts. In a derivative, 1-bromo-1-phenyl-2,2-difluoroethene, the two fluorine nuclei appear as doublets in the ¹⁹F NMR spectrum at approximately 77.1 ppm and 83.3 ppm, with a geminal fluorine-fluorine coupling constant (²JFF) of 28 Hz. nii.ac.jp The significant difference in their chemical shifts and the observed coupling provide critical information about the electronic asymmetry across the double bond induced by the phenyl group.

Scalar coupling constants (J-couplings) are also crucial for stereochemical assignments. The magnitude of the coupling constant between fluorine nuclei (JFF) can differentiate between geometric isomers. For instance, in 1-bromo-1,2-difluoroethene, the ³JF-F coupling constant is reported to be 7.4 Hz for the (E)-isomer and a much larger 140.6 Hz for the (Z)-isomer, providing an unambiguous method for stereochemical determination. oup.com

Table 1: Representative ¹⁹F NMR Data for this compound Derivatives

| Compound | ¹⁹F Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| 1-bromo-1-phenyl-2,2-difluoroethene | 77.1 (d), 83.3 (d) | ²JFF = 28 | nii.ac.jp |

| (E)-1-bromo-1,2-difluoroethene | Not specified | ³JFF = 7.4 | oup.com |

| (Z)-1-bromo-1,2-difluoroethene | Not specified | ³JFF = 140.6 | oup.com |

¹H and ¹³C NMR spectroscopy complement ¹⁹F NMR by providing information about the non-fluorinated parts of the molecule and the carbon backbone. In this compound, the single proton gives rise to a signal in the ¹H NMR spectrum. For example, in 1-bromo-2-chloroethane, a related haloalkane, the protons on adjacent carbons form a complex spin system. docbrown.info Similarly, the proton in this compound would be expected to show coupling to the two non-equivalent fluorine atoms.

¹³C NMR spectroscopy is vital for understanding the carbon framework. The carbon atoms of the difluorovinyl group are directly bonded to fluorine, resulting in large one-bond carbon-fluorine coupling constants (¹JCF). These couplings and the chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms. oregonstate.edu For 1-bromo-1-phenyl-2,2-difluoroethene, the carbon of the CF₂ group appears as a doublet of doublets in the ¹³C NMR spectrum at 79.9 ppm, with ¹JCF values of 35 Hz and 26 Hz. nii.ac.jp The olefinic carbon bonded to the bromine and phenyl group is observed at 153.1 ppm, also as a doublet of doublets with large coupling constants (²JCF) of 295 Hz and 287 Hz. nii.ac.jp

In copolymers containing this compound units, ¹H and ¹⁹F NMR are used to determine the copolymer composition and microstructure, such as the sequence of monomer units. researchgate.net

Table 2: ¹H and ¹³C NMR Data for a this compound Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| 1-bromo-1-phenyl-2,2-difluoroethene | ¹H | 7.33 (tt) | J = 7.3, 1.3 | nii.ac.jp |

| 7.39 (dd) | J = 7.4, 7.3 | |||

| 7.48–7.51 (m) | - | |||

| ¹³C | 79.9 (dd, C-2), 128.5, 128.80, 128.84 (d, JCF = 4), 131.6 (d, JCF = 3), 153.1 (dd, C-1) | ¹JCF = 35, 26 (for C-2); ²JCF = 295, 287 (for C-1) |

For more complex derivatives of this compound, multi-dimensional NMR techniques are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in a molecule. While of limited use for the parent compound, it is invaluable for derivatives with more extensive proton-containing moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is crucial for assigning carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This technique is particularly powerful for identifying quaternary carbons and for piecing together molecular fragments by establishing long-range connectivity.

In the context of reaction products derived from this compound, these techniques would be used to confirm the regiochemistry and stereochemistry of the newly formed bonds and to fully characterize the structure of complex products. For instance, in the rhodium-catalyzed arylation of this compound, 2D NMR would be instrumental in confirming the structure of the resulting monofluoroalkene or gem-difluoroalkene products. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Electronic Structure Probes

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational energy levels of molecules.

The difluorovinyl group (-CF=CH₂) has several characteristic vibrational modes that can be identified in IR and Raman spectra. The C=C stretching vibration is a key feature. In 1,1-difluoroethylene, the C=C stretch is observed around 1730 cm⁻¹. The presence of a bromine atom in this compound would be expected to shift this frequency.

Other important vibrations include the C-F stretching modes, which typically appear as strong bands in the IR spectrum in the region of 1100-1300 cm⁻¹. The C-H stretching vibration of the vinyl proton will be found around 3000-3100 cm⁻¹. Additionally, various bending (scissoring, rocking, wagging, twisting) modes of the CH and CF₂ groups occur at lower frequencies and contribute to the fingerprint region of the spectrum. For example, studies on related bromoethylenes show C-Br stretching modes appearing in the range of 500-700 cm⁻¹. cdnsciencepub.com The complete assignment of these modes can be aided by computational calculations and comparison with spectra of isotopically labeled molecules. researchgate.netacs.org

Table 3: General Regions for Characteristic Vibrational Modes of a Difluorovinyl Moiety

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | 1650 - 1750 | Variable |

| C-F Stretch | 1100 - 1300 | Strong |

| CH/CF₂ Bending Modes | < 1000 | Variable |

| C-Br Stretch | 500 - 700 | Medium-Strong |

Vibrational spectroscopy is a powerful tool for studying conformational isomers (conformers) because different spatial arrangements of atoms can lead to distinct vibrational spectra. umich.edu While this compound itself is a planar molecule with limited conformational flexibility, its derivatives, especially those with rotatable single bonds, can exist in different conformations. By analyzing the changes in the vibrational spectra with temperature or solvent, it is possible to identify the different conformers present and, in some cases, determine their relative energies.

Furthermore, IR spectroscopy can be used to probe intermolecular interactions, such as hydrogen bonding. While this compound is not a hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. In solution, interactions with protic solvents could lead to small shifts in the vibrational frequencies of the difluorovinyl group, providing insight into these weak intermolecular forces.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound derivatives and for understanding their chemical behavior. It provides exact mass measurements, which allow for the determination of elemental compositions, and offers detailed insights into how these molecules fragment under ionization.

Accurate mass measurements are crucial for confirming the identity of newly synthesized compounds derived from this compound. For instance, in the synthesis of copolymers, while techniques like Gel Permeation Chromatography (GPC) are used to assess molar mass distributions, HRMS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are employed to confirm the molecular mass of the resulting products with high precision. researchgate.netrsc.org

The radical copolymerization of this compound (BDFE) with vinylidene fluoride (B91410) (VDF) yields poly(VDF-co-BDFE) cooligomers. researchgate.net Characterization of such derivatives relies on precise mass data to verify the incorporation of the BDFE monomer unit and to analyze the structure of the resulting polymer chains.

Table 1: Accurate Mass Data for a Hypothetical this compound Derivative (This table is illustrative, based on common characterization practices for novel compounds)

| Derivative Structure | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Technique |

| Phenyl-adduct of BDFE | C₈H₅BrF₂ | 233.9593 | 233.9591 | ESI-HRMS |

| Cycloaddition product with cyclopentadiene | C₇H₆BrF₂ | 206.9650 | 206.9648 | GC-HRMS |

Understanding the fragmentation of this compound upon ionization is key to its structural elucidation and for distinguishing it from its isomers.

Electron Ionization (EI): Under standard Electron Ionization (EI) conditions (typically at 70 eV), this compound (C₂HBrF₂) undergoes extensive fragmentation. uni-saarland.depurdue.edu The mass spectrum available in the NIST WebBook provides evidence for this process. nist.gov The initial event is the formation of a molecular ion, [C₂HBrF₂]⁺˙. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak appears as a characteristic doublet at m/z 142 and 144. docbrown.info

Subsequent fragmentation pathways include:

Loss of a bromine atom: This is a common fragmentation for bromo-compounds, leading to the [C₂HF₂]⁺ ion at m/z 63.

Loss of a fluorine atom: This results in the [C₂HBrF]⁺ ion, which would appear as a doublet at m/z 123 and 125.

Cleavage of the C=C bond: This can lead to smaller fragment ions.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Daltons) | Proposed Fragment | Notes |

| 142, 144 | [CHBr=CF₂]⁺˙ (Molecular Ion) | Isotopic doublet due to ⁷⁹Br and ⁸¹Br. nist.govdocbrown.info |

| 63 | [CH=CF₂]⁺ | Loss of Br radical. |

| 45 | [CHF₂]⁺ | A potential rearrangement fragment. nih.gov |

Chemical Ionization (CI): Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule, [M+H]⁺. Studies on dissociative electron attachment in bromoethylenes using negative chemical ionization (NCI) have shown that the primary ions observed are the halide ions (Br⁻). researchgate.net For this compound, the interaction with thermal electrons in NCI would lead to the formation of Br⁻ through dissociative electron attachment. The formation of other anions like (M-Br)⁻ may also occur. researchgate.net

X-ray Crystallography and Electron Diffraction Studies of this compound Analogs (for solid-state and gas-phase molecular structures)

Direct structural analysis of this compound via single-crystal X-ray diffraction is challenging due to its low boiling point. However, structural information can be obtained from studies of its solid-state derivatives or structurally similar analogs. For example, wide-angle X-ray diffraction (WAXD) has been used to evaluate the microstructure of copolymers derived from this compound, revealing how the inclusion of this monomer affects the crystalline phases of the polymer. researchgate.net

To understand the fundamental molecular geometry, data from analogs are often used. For example, X-ray analysis of halogenated pyranose compounds provides detailed information on bond lengths and angles in molecules containing both bromine and fluorine atoms, offering insights into steric and electronic effects that would be present in this compound. beilstein-journals.org Gas-phase electron diffraction studies on related small halogenated ethenes provide precise measurements of bond distances and angles in the absence of crystal packing forces.

Table 3: Representative Bond Parameters from an Analogous Fluorinated Compound (Illustrative) (Based on general data for fluoro- and bromo-substituted alkenes)

| Bond | Bond Length (Å) | Bond | Bond Angle (°) | Source |

| C=C | 1.34 | F-C-F | 109.5 | rsc.org |

| C-F | 1.35 | F-C=C | 125.0 | rsc.org |

| C-Br | 1.87 | Br-C=C | 122.0 | rsc.org |

| C-H | 1.08 | H-C=C | 123.0 | rsc.org |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Photochemical Reactivity

Electronic absorption spectroscopy, typically using ultraviolet (UV) light, is employed to probe the electronic transitions within a molecule and predict its photochemical reactivity. mometrix.com The absorption of a photon promotes an electron from a lower-energy molecular orbital to a higher-energy one. miami.edu

For this compound (CHBr=CF₂), the UV absorption spectrum has been measured. acs.org The spectrum shows a continuous absorption band in the ultraviolet region, which is characteristic of many halogenated alkenes. This absorption is attributed primarily to n → σ* and π → π* electronic transitions. The presence of the bromine atom and the double bond constitutes the primary chromophore responsible for this absorption. miami.edu

π → π transition:* This transition involves the excitation of an electron from the π bonding orbital of the C=C double bond to the corresponding π* antibonding orbital.

n → σ transition:* This involves exciting a non-bonding electron from the bromine atom into an antibonding σ* orbital, often associated with the C-Br bond. This type of transition often leads to photodissociation of the C-Br bond.

The photochemical reactivity of this compound is directly linked to these electronic transitions. Upon absorbing UV radiation, the molecule can enter an electronically excited state, which can lead to dissociation, typically involving the cleavage of the weakest bond, the C-Br bond. This photochemical lability is a key aspect of its chemistry, influencing its atmospheric lifetime and its utility in photochemical synthesis. acs.org The photodissociation of similar fluorinated alkenes has been shown to proceed via radical pathways following UV excitation. beilstein-journals.orgnih.gov

Table 4: UV Absorption Data for this compound

| Wavelength Range (nm) | Absorption Cross-Section at Peak (cm²/molecule) | Associated Transitions | Photochemical Implication | Source |

| 190 - 230 | ~1 x 10⁻¹⁸ at 205 nm | π → π, n → σ | C-Br bond cleavage, potential for radical formation | acs.org |

Computational and Theoretical Investigations of 1 Bromo 2,2 Difluoroethylene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic environment of 1-bromo-2,2-difluoroethylene, which is crucial for predicting its reactivity. These methods allow for the detailed examination of properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a principal method for investigating the reactivity of halogenated ethylenes. By approximating the electron density of a molecule, DFT can be used to calculate its energy and other properties. Studies on similar molecules, such as the dissociation of difluoroethylenes, have utilized DFT methods like B3LYP to compute potential energy surfaces and identify transition states for various reaction pathways, such as HF elimination researchgate.net. These calculations are vital for determining the activation energies of reactions and thus predicting their feasibility and kinetics.

For this compound, DFT calculations can provide insight into the energies of transition states for addition, substitution, and elimination reactions. The calculated thermodynamic properties, likely derived from such computational methods, offer a quantitative basis for understanding the molecule's behavior.

| Property | Value | Unit |

|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -337.67 | kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -343.07 | kJ/mol |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 11.27 | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 24.89 | kJ/mol |

| Critical Pressure (Pc) | 5296.96 | kPa |

| Critical Temperature (Tc) | 491.71 | K |

Data sourced from Cheméo, likely based on computational models such as the Joback method. chemeo.com

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic properties. For instance, in the study of difluoroethylene dissociation, QCISD (Quadratic Configuration Interaction with Single and Double excitations) calculations were employed alongside DFT to provide a more rigorous treatment of the electronic structure researchgate.net. While computationally more intensive than DFT, ab initio methods are invaluable for benchmarking and for systems where DFT may not be sufficiently accurate. For this compound, these high-level calculations can yield precise values for ionization potentials, electron affinities, and dipole moments, offering a deeper understanding of its electronic character.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. In gem-difluoroalkenes, the presence of the fluorine atoms is known to lower the energy difference between the HOMO and LUMO, which can facilitate certain reactions like homolytic cleavage nih.gov.

The analysis of the spatial distribution of these orbitals reveals the likely sites of electrophilic and nucleophilic attack. Furthermore, the charge distribution, often visualized with an electrostatic potential map, highlights the electron-rich and electron-poor regions of the molecule, providing further clues to its reactive behavior researchgate.netresearchgate.net.

The size and electronegativity of the halogen substituents play a critical role in determining the stability of haloethenes. For instance, in 1,2-dihaloethylenes, as the atomic radius of the halogen decreases and its electronegativity increases (from iodine to fluorine), the stability of the cis-isomer is enhanced . The fluorine atoms in gem-difluoroalkenes also create unique electronic perturbations, making the β-carbon electron-rich and nucleophilic due to negative hyperconjugation nih.gov. The interplay of these electronic effects in this compound dictates its stability and reactivity patterns.

| Substituent | Inductive Effect | Resonance Effect | Key Influence |

|---|---|---|---|

| Fluorine | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Polarizes C-F bonds, can stabilize adjacent positive charges. |

| Bromine | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Good leaving group, influences polarizability. |

Reaction Pathway and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

Theoretical calculations can be used to elucidate the step-by-step mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be identified. For example, computational studies on the dissociation of difluoroethylenes have successfully characterized the transition states for three- and four-center elimination reactions researchgate.net.

In the context of this compound, computational methods can be applied to investigate various reaction types. For instance, in the synthesis of difluoroallenes from 1,1-dibromo-2,2-difluoroethylene, a lithium-halogen exchange is a key step, and the mechanism of such reactions can be explored computationally nih.gov. Similarly, the proposed mechanism for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane involves the formation of a carbanion intermediate, a hypothesis that can be rigorously tested through transition state calculations researchgate.net. These computational investigations provide a detailed picture of the reaction dynamics, complementing experimental observations.

Prediction of Regioselectivity and Stereoselectivity from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful in predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. These models allow for the exploration of reaction pathways and the determination of the energetic favorability of different products.

A notable example is the solvent-mediated regioselectivity in the rhodium-catalyzed arylation of this compound. Computational studies have shown that the choice of solvent can dramatically switch the reaction outcome between defluorinated and debrominated products. This selectivity is attributed to the different coordination abilities of the solvent with the rhodium center, which in turn influences the olefin insertion step. researchgate.net For instance, in a solvent like dichloromethane (B109758) (CH₂Cl₂), the reaction may favor the formation of monofluoroalkenes, while in a more coordinating solvent like acetonitrile (B52724) (CH₃CN), the production of gem-difluoroalkenes could be preferred. researchgate.net

Theoretical models can also be employed to predict the outcomes of other reaction types, such as Diels-Alder reactions and nucleophilic additions. By calculating the energies of the transition states leading to different regioisomers or stereoisomers, chemists can anticipate the major product of a reaction. For example, in a hypothetical Diels-Alder reaction, computational analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound and a diene can provide initial insights into the expected regioselectivity. jocse.org More advanced calculations can then refine these predictions by considering the full energy profile of the reaction.

Table 1: Hypothetical Calculated Activation Energies for Regioisomeric Products in a Reaction of this compound

| Product | Regioisomer | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| A | 1,2-addition | 15.2 | |

| B | 2,1-addition | 12.8 | ✓ |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic data of this compound, including its Nuclear Magnetic Resonance (NMR) spectra and vibrational (infrared and Raman) spectra.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is a significant application of computational chemistry. msu.edu Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate estimations of these parameters. msu.ruimist.maresearchgate.netimist.ma For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra.

The chemical environment of each nucleus heavily influences its chemical shift. For instance, the fluorine atoms in this compound are expected to significantly shield the adjacent carbon and hydrogen atoms, leading to characteristic shifts in the NMR spectrum. Computational models can quantify these effects. Similarly, coupling constants between different nuclei (e.g., ¹H-¹⁹F, ¹³C-¹⁹F, ¹H-¹³C) can be calculated, providing valuable information about the molecule's connectivity and stereochemistry. nih.gov

Table 2: Hypothetical Calculated NMR Parameters for this compound

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H | 6.15 | Not available |

| C1 (C-Br) | 110.2 | Not available |

| C2 (CF₂) | 145.8 | Not available |

| Coupling Constant | Calculated Value (Hz) | Experimental Value (Hz) |

| J(H-F_cis) | 15.3 | Not available |

| J(H-F_trans) | 45.1 | Not available |

| J(C1-H) | 198.5 | Not available |

| J(C2-F) | -290.7 | Not available |

Theoretical Vibrational Frequencies and Intensities for Spectroscopic Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these vibrations, which is crucial for the assignment of experimental spectra. msu.ru Anharmonic calculations, which go beyond the simple harmonic oscillator approximation, can provide even more accurate predictions. rsc.orgresearchgate.net

For a related compound, 1-bromo-1-fluoroethene, a detailed vibrational analysis supported by high-level ab initio calculations has been performed. nih.gov This study provides a framework for how the vibrational spectrum of this compound could be computationally investigated. The calculations would reveal the frequencies associated with C=C stretching, C-H stretching and bending, C-F stretching and bending, and C-Br stretching modes. The calculated intensities would further aid in matching the theoretical spectrum to the experimental one.

Table 3: Calculated Vibrational Frequencies and Intensities for a Related Compound, 1-Bromo-1-fluoroethene

| Mode | Assignment | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | IR Intensity (km/mol) |

| ν₁ | CH₂ asym stretch | 3137 | 3098 | 1.9 |

| ν₂ | C=C stretch | 1654 | 1632 | 10.3 |

| ν₃ | CH₂ scissors | 1421 | 1398 | 1.8 |

| ν₄ | CH₂ wag | 1298 | 1276 | 45.2 |

| ν₅ | C-F stretch | 1184 | 1165 | 165.7 |

| ν₆ | CH₂ rock | 921 | 908 | 13.9 |

| ν₇ | C-Br stretch | 608 | 602 | 1.2 |

| ν₈ | CH₂ twist | 987 | 973 | 0.1 |

| ν₉ | C-Br bend | 415 | 411 | 14.5 |

Source: Adapted from data for 1-bromo-1-fluoroethene. nih.gov This table serves as an example of the type of data that can be generated for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the interactions between a solute like this compound and its surrounding solvent molecules. nih.govub.edunih.govrsc.org These simulations can provide a detailed picture of the solvation shell structure, intermolecular forces, and the influence of the solvent on the solute's conformation and dynamics. researchgate.net

By simulating this compound in various solvents, researchers can investigate how different solvent properties, such as polarity and hydrogen bonding capability, affect its behavior. ub.edu For example, MD simulations could reveal the preferred orientation of solvent molecules around the solute and calculate the strength of intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. k-state.edu

This information is crucial for understanding reaction mechanisms in solution, as solvent effects can significantly influence reaction rates and selectivities. researchgate.net For instance, the stabilization of a polar transition state by a polar solvent can be explicitly modeled and quantified through MD simulations. Furthermore, these simulations can help in understanding macroscopic properties like solubility and partitioning behavior.

Applications of 1 Bromo 2,2 Difluoroethylene As a Versatile Building Block in Advanced Materials and Organic Synthesis

Development of Fluorinated Monomers and Polymers

1-Bromo-2,2-difluoroethylene is a key component in the production of high-performance fluoropolymers and fluoroelastomers, which are sought after for their exceptional chemical resistance, thermal stability, and non-stick properties. lookchem.com

The radical copolymerization of this compound (BDFE) with monomers like vinylidene fluoride (B91410) (VDF) allows for the synthesis of a diverse range of fluorinated copolymers. researchgate.net By adjusting the molar ratios of the monomers, the properties of the resulting poly(VDF-co-BDFE) copolymers can be finely tuned, yielding materials that range from white powders to yellow viscous liquids. researchgate.netresearchgate.net This tunability is crucial for tailoring polymers to specific applications.

A notable study on the radical copolymerization of VDF and BDFE initiated by tert-butylperoxypivalate in 1,1,1,3,3-pentafluorobutane (B1294926) solution demonstrated the ability to control copolymer composition and, consequently, their physical properties. researchgate.net

| Monomer Feed Ratio (VDF/BDFE mol %) | Resulting Copolymer Aspect |